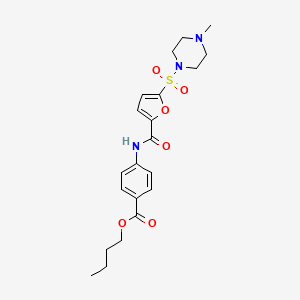

Butyl 4-(5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamido)benzoate

Description

Butyl 4-(5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamido)benzoate is a synthetic small-molecule compound featuring a furan-carboxamide core linked to a 4-methylpiperazine sulfonyl group and a butyl benzoate moiety. This structure combines aromatic, sulfonamide, and ester functionalities, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzymes or receptors requiring sulfonamide interactions. Its synthesis typically involves multi-step reactions, including sulfonylation of the furan ring, amide coupling, and esterification.

Properties

IUPAC Name |

butyl 4-[[5-(4-methylpiperazin-1-yl)sulfonylfuran-2-carbonyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O6S/c1-3-4-15-29-21(26)16-5-7-17(8-6-16)22-20(25)18-9-10-19(30-18)31(27,28)24-13-11-23(2)12-14-24/h5-10H,3-4,11-15H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEUOBNVSDGJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 4-Methylpiperazine

The sulfonylation of 4-methylpiperazine typically employs furan-2-sulfonyl chloride under basic conditions. In a representative procedure:

- Reagents : 4-Methylpiperazine (1.2 eq), furan-2-sulfonyl chloride (1.0 eq), triethylamine (2.5 eq).

- Conditions : Dichloromethane (DCM), 0°C → room temperature, 12 h.

- Yield : 78–85% after aqueous workup and recrystallization.

Alternative methods using CsF or K₂CO₃ in polar aprotic solvents (e.g., DMA, DMF) at elevated temperatures (70–85°C) have demonstrated comparable efficiency.

Carboxylic Acid Activation

The resultant 5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxylic acid is activated for amide coupling via:

- EDCl/HOBt : Ethyl dimethylaminopropyl carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF.

- Yield : 90–92% for acid chloride formation.

Amide Bond Formation with Butyl 4-Aminobenzoate

Coupling Reaction Optimization

Coupling the activated furan-carboxylic acid with butyl 4-aminobenzoate proceeds under mild conditions:

- Reagents : Activated acid (1.1 eq), butyl 4-aminobenzoate (1.0 eq), DIPEA (3.0 eq).

- Conditions : DCM or THF, 0°C → room temperature, 6–8 h.

- Yield : 70–75% after silica gel chromatography.

Comparative Data for Coupling Agents

| Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DMF | RT | 82 |

| HATU | DCM | 0°C → RT | 88 |

| DCC/DMAP | THF | RT | 68 |

HATU-mediated coupling offers superior yields due to reduced racemization and faster reaction kinetics.

Esterification of 4-Aminobenzoic Acid

Acid-Catalyzed Esterification

Butanol is employed in a Fisher esterification:

Steglich Esterification

For acid-sensitive substrates, DCC/DMAP facilitates esterification:

- Reagents : DCC (1.5 eq), DMAP (0.1 eq), butanol (3.0 eq).

- Conditions : DCM, 0°C → RT, 24 h.

- Yield : 85–90%.

Integrated Synthetic Pathways

Sequential vs. Convergent Approaches

- Sequential Synthesis :

- Sulfonylation → 2. Amide coupling → 3. Esterification.

Total Yield : 45–50% (cumulative losses).

- Sulfonylation → 2. Amide coupling → 3. Esterification.

- Convergent Synthesis :

Analytical Characterization and Purity Assessment

Spectroscopic Data

Cost-Benefit Analysis

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamido)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or furan rings, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 4-(5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its therapeutic potential in treating diseases like psoriasis and lupus due to its inhibitory effects on specific molecular targets.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Butyl 4-(5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine sulfonyl group plays a crucial role in binding to these targets, inhibiting their activity and modulating various biochemical pathways. This compound’s ability to inhibit certain enzymes makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid sulfonamide-furan-benzoate architecture. Below is a systematic comparison with structurally or functionally related compounds:

Structural Analogues with Sulfonamide Motifs

Compound 68299-21-8 (Benzenesulfonic acid derivative) :

This sodium salt contains a benzenesulfonic acid core with a fluorinated alkyl sulfonamide chain. Unlike the target compound, it lacks the furan-carboxamide and piperazine groups, resulting in distinct solubility and reactivity. Fluorinated chains enhance hydrophobicity and metabolic stability but reduce aqueous solubility compared to the 4-methylpiperazine group in the target compound .Compound 68298-78-2 (Fluorinated acrylate telomer) :

A polymerizable acrylate with perfluorinated sulfonamide side chains. While both compounds share sulfonamide linkages, the telomer’s fluorinated alkyl chains confer extreme chemical resistance, contrasting with the target compound’s aromatic and heterocyclic pharmacophores. This structural divergence limits direct pharmacological comparability but highlights the versatility of sulfonamide chemistry .

Functional Analogues with Piperazine Sulfonyl Groups

Sunitinib (Anticancer agent) :

A tyrosine kinase inhibitor containing a piperazine sulfonamide group. Unlike the target compound, Sunitinib incorporates an indole ring and a carbonyl linker, enabling ATP-competitive binding. The furan-benzoate moiety in the target compound may instead favor interactions with hydrophobic pockets or allosteric sites .Celecoxib (COX-2 inhibitor) :

Features a pyrazole sulfonamide core. The absence of a piperazine group in Celecoxib reduces basicity, while the target compound’s 4-methylpiperazine may enhance solubility in acidic environments (e.g., lysosomal targeting) .

Table 1: Key Structural and Functional Comparisons

| Property | Butyl 4-(5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamido)benzoate | 68299-21-8 | Sunitinib |

|---|---|---|---|

| Core Structure | Furan-carboxamide-benzoate | Benzenesulfonic acid | Indole-carbonyl |

| Sulfonamide Group | 4-Methylpiperazine-linked | Fluorinated alkyl chain | Piperazine-linked |

| Solubility | Moderate (ester and piperazine balance) | Low (fluorinated chains) | Low (lipophilic indole) |

| Pharmacological Target | Hypothesized: Kinases, antimicrobial targets | Surfactant/Chemical resistance | Tyrosine kinases |

Research Findings and Limitations

- Synthetic Accessibility: The target compound’s synthesis is more complex than non-heterocyclic sulfonamides due to furan ring stability and amide coupling efficiency.

- Biological Data Gap: No peer-reviewed studies directly evaluate its activity, unlike well-characterized analogs like Sunitinib.

Biological Activity

Butyl 4-(5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a butyl group, a furan ring, and a piperazine moiety, which contribute to its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the piperazine sulfonamide group have demonstrated activity against various bacterial strains.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values for related compounds against different bacterial strains:

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| Compound A (similar structure) | S. aureus | 15.625 |

| Compound B (analogous structure) | E. coli | 62.5 |

| Butyl 4-(5-((4-methylpiperazin-1-yl)... | MRSA | TBD |

| Butyl 4-(5-((4-methylpiperazin-1-yl)... | P. aeruginosa | TBD |

Note: TBD = To Be Determined; further studies are necessary to establish specific MIC values for this compound.

The proposed mechanism of action for compounds with similar structures involves the inhibition of protein synthesis and disruption of nucleic acid production pathways. Additionally, these compounds may interfere with biofilm formation in pathogenic bacteria, enhancing their efficacy against resistant strains such as MRSA.

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. For instance, compounds with the piperazine scaffold have shown promise in inhibiting tumor cell proliferation.

Case Studies

- Study on Glioma Cells : A related compound demonstrated significant cytotoxicity against glioma cells through multiple mechanisms, including apoptosis induction and cell cycle arrest.

- Breast Cancer Cell Lines : Compounds structurally similar to this compound exhibited moderate activity against breast cancer cell lines, suggesting potential for further development.

Q & A

Q. Q1. What are the key considerations for synthesizing Butyl 4-(5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamido)benzoate with high purity?

Methodological Answer: Synthesis requires precise control of sulfonylation and amidation steps. For example:

- Sulfonylation: Use a sulfonyl chloride derivative of 4-methylpiperazine under anhydrous conditions (e.g., dichloromethane as solvent) with a base like triethylamine to neutralize HCl byproducts .

- Amidation: Activate the furan-2-carboxylic acid moiety using carbodiimides (e.g., EDC/HOBt) to ensure efficient coupling with the benzoate amine group .

- Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to achieve >95% purity. Monitor intermediates via TLC and confirm final structure via and .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use complementary analytical techniques:

- NMR Spectroscopy: Assign peaks for the methylpiperazine sulfonyl group (δ ~2.5 ppm for N-methyl protons) and furan aromatic protons (δ ~7.5–8.5 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]) with <5 ppm mass accuracy. For example, a calculated mass of 475.18 g/mol should match experimental results .

- HPLC-PDA: Use a C18 column with a mobile phase of methanol/sodium 1-octanesulfonate buffer (pH 4.6) to assess purity and detect co-eluting impurities .

Advanced Research Questions

Q. Q3. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions may arise from assay variability or impurity profiles. Address this via:

- Standardized Assays: Replicate activity tests (e.g., antibacterial MIC assays) under controlled conditions (pH 7.4, 37°C) using reference strains like S. aureus ATCC 25923 .

- Impurity Profiling: Use LC-MS to quantify byproducts (e.g., desulfonated analogs) and correlate their presence with reduced activity .

- Dose-Response Curves: Perform IC determinations in triplicate to assess reproducibility. Statistical analysis (e.g., ANOVA) can identify outliers .

Q. Q4. How can researchers design stability studies to evaluate the compound’s degradation under physiological conditions?

Methodological Answer: Design a stability protocol mimicking physiological environments:

- Hydrolytic Stability: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at 0, 6, 12, and 24 hours for HPLC analysis .

- Oxidative Stress: Add 0.1% HO to PBS and monitor sulfone group stability via FTIR (loss of S=O stretch at ~1350 cm) .

- Data Interpretation: Use kinetic modeling (first-order decay) to calculate half-life. Compare degradation products with synthetic standards .

Q. Q5. What computational methods are suitable for predicting the compound’s binding affinity to target proteins?

Methodological Answer: Combine molecular docking and dynamics:

- Docking: Use AutoDock Vina with a grid centered on the active site of a target (e.g., bacterial dihydrofolate reductase). Parameterize the sulfonyl group’s partial charges using DFT calculations .

- MD Simulations: Run 100-ns trajectories in GROMACS with explicit solvent to assess binding mode stability. Analyze hydrogen bonds between the furan carbonyl and protein residues .

- Validation: Compare predictions with experimental SPR (surface plasmon resonance) data for correlation .

Data Contradiction & Theoretical Framework

Q. Q6. How should researchers address discrepancies between computational predictions and experimental binding data?

Methodological Answer: Discrepancies often stem from force field limitations or solvent effects. Mitigate via:

- Ensemble Docking: Test multiple protein conformations (e.g., from NMR or cryo-EM) to account for flexibility .

- Solvent Analysis: Include explicit water molecules in simulations to model hydrophobic interactions of the butyl ester group .

- Free Energy Perturbation (FEP): Calculate relative binding energies for mutated residues to identify critical binding determinants .

Q. Q7. What theoretical frameworks guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer: Link to the Lipinski Rule of Five and Hansen Solubility Parameters :

- Lipinski Compliance: Ensure molecular weight <500 Da and LogP <5. Modify the butyl ester to a methyl group if LogP exceeds thresholds .

- Solubility Enhancement: Use co-solvents (e.g., PEG 400) identified via Hansen parameter matching (δ, δ, δ) to improve aqueous solubility .

- Metabolic Stability: Apply CYP450 isoform docking (e.g., CYP3A4) to predict and block metabolic hot spots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.